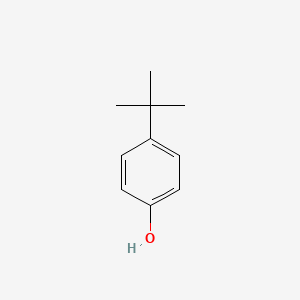

4-Tert-butylphenol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ICX5609070 implica la reacción de para-terciario-butilfenol con formaldehído. La reacción generalmente ocurre en condiciones ácidas o básicas, y la elección del catalizador influye en el peso molecular y las propiedades de la resina resultante. La reacción se puede representar como sigue:

6\text{H}_5\text{C(CH}_3\text{)}_3 + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{C(CH}_3\text{)}_3\text{CH}_2\text{OH} C6H5C(CH3)3+CH2O→C6H4C(CH3)3CH2OH

Métodos de Producción Industrial

En entornos industriales, la producción de ICX5609070 se lleva a cabo en grandes reactores donde se mezclan para-terciario-butilfenol y formaldehído en presencia de un catalizador. La mezcla de reacción se calienta a una temperatura específica para garantizar la polimerización completa. La resina resultante se purifica y procesa en varias formas, como polvos o soluciones, dependiendo de la aplicación prevista {_svg_2}.

Análisis De Reacciones Químicas

Tipos de Reacciones

ICX5609070 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la resina en compuestos de menor peso molecular.

Sustitución: El grupo hidroxilo fenólico puede experimentar reacciones de sustitución con varios reactivos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Compuestos fenólicos de menor peso molecular.

Sustitución: Resinas fenólicas alquiladas o aciladas.

Aplicaciones Científicas De Investigación

Uses of 4-tert-Butylphenol

This compound has a variety of applications across different industries:

- Polymer Industry : It is used as a chain-length regulator in the production of polycarbonate resins . Phenolic resin applications account for 60-70% of all this compound used worldwide. These resins are used in rubber-based adhesives, paints, coating resins, and printing inks .

- Chemical Intermediate : It serves as an intermediate in the production of polycarbonate, phenolic, and epoxy resin polymers . It is also used in the manufacture of industrial varnishes .

- Fragrances : Another major use of this compound is in making perfume chemicals and aromatic compounds .

- Other Industrial Uses: this compound is also utilized in the production of leather chemicals and as an additive in the rubber industry. Additionally, it functions as an intermediate in the manufacturing of insecticides, UV stabilizers, and oil additives . It can also be found in household products like auto products, hobby/craft items, home maintenance supplies, and products for inside the home .

Manufacturing

This compound can be produced from an olefin composition containing a major amount of isobutylene and a minor amount of n-butene and isobutylene codimers. The reaction of the olefin composition with phenol occurs in the presence of water and a synthetic-alumina catalyst at a temperature between 140-230 degrees .

Environmental Considerations

This compound can be degraded by certain bacterial strains. S. fuliginis strain TIK-1 can transform this compound to 4-tert-butylcatechol, which is then further metabolized . Studies have also explored the photocatalytic degradation and mineralization of this compound in water using Fe-doped TiO2 nanoparticles under UV light irradiation .

Toxicity

Mecanismo De Acción

El mecanismo de acción de ICX5609070 implica principalmente su capacidad para formar fuertes enlaces adhesivos con varios sustratos. Los grupos hidroxilo fenólicos interactúan con la superficie del sustrato, creando una interfaz adhesiva robusta. Además, la resistencia química del compuesto mejora su durabilidad y rendimiento en entornos hostiles .

Comparación Con Compuestos Similares

Compuestos Similares

Resina fenol-formaldehído: Similar en estructura pero carece del grupo terciario-butilo, lo que da como resultado diferentes propiedades adhesivas.

Resina resorcinol-formaldehído: Contiene resorcinol en lugar de para-terciario-butilfenol, lo que lleva a variaciones en la resistencia química y la resistencia adhesiva.

Resina urea-formaldehído: Utiliza urea en lugar de compuestos fenólicos, lo que da como resultado diferentes propiedades mecánicas y aplicaciones.

Singularidad

ICX5609070 es único debido a la presencia del grupo terciario-butilo, que mejora su resistencia química y propiedades adhesivas en comparación con otras resinas fenol-formaldehído. Esto lo hace particularmente adecuado para aplicaciones que requieren alta durabilidad y rendimiento .

Actividad Biológica

4-Tert-butylphenol (4-TBP) is an organic compound widely used in industrial applications, particularly as a stabilizer and inhibitor in polymerization processes. Its biological activity has garnered attention due to its potential toxic effects on human health and the environment. This article explores the biological activity of 4-TBP, focusing on its toxicity, immunological effects, and metabolic pathways.

This compound is characterized by a tert-butyl group attached to a phenolic ring. Its structural formula is:

| Property | Value |

|---|---|

| Molecular Weight | 150.22 g/mol |

| Melting Point | 30-32 °C |

| Boiling Point | 200-202 °C |

| Solubility in Water | Low |

Toxicity and Environmental Impact

4-TBP has been shown to exhibit toxic effects on various aquatic organisms and mammals. Studies indicate that it interacts with estrogen receptors, suggesting potential endocrine-disrupting properties . It has been implicated in the degradation of aquatic ecosystems due to its persistence and bioaccumulation .

Vitiligo Induction

Several case studies have documented instances of contact-induced vitiligo following exposure to 4-TBP. In one notable study, a patient exhibited increased CD8+ T-cell reactivity against melanocytes exposed to 4-TBP, leading to widespread vitiligo lesions beyond the areas of primary contact. The mechanism proposed involves oxidative stress and apoptotic cell death in melanocytes, resulting in the release of melanocyte antigens that activate dendritic cells .

Immunological Responses

Research indicates that exposure to 4-TBP can provoke systemic immune responses. In vitro studies have shown that 4-TBP inhibits melanin synthesis in pigmented cells and stimulates the production of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in autoimmune disease pathogenesis .

Metabolic Pathways

The metabolism of 4-TBP has been studied using specific bacterial strains capable of degrading this compound. For instance, Sphingobium fuliginis strain TIK-1 can utilize 4-TBP as a sole carbon source, metabolizing it through a hydroxylation process leading to the formation of 4-tert-butylcatechol. This pathway is initiated by hydroxylation followed by meta-cleavage .

Antioxidant Properties

Interestingly, some studies have suggested that related compounds, such as 2,4-di-tert-butylphenol, exhibit antioxidant properties. However, the antioxidant activity of 4-TBP itself remains less well characterized .

Key Findings from Recent Studies

- Toxicity : 4-TBP exhibits toxic effects on aquatic life and potential endocrine disruption in mammals.

- Vitiligo Cases : Documented cases show that exposure can lead to autoimmune responses resulting in vitiligo.

- Metabolic Pathways : Specific bacteria can degrade 4-TBP through established metabolic pathways.

- Immunological Effects : Increased T-cell reactivity suggests a systemic immune response upon exposure.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-t-BP, and how do reaction conditions influence product purity?

- 4-t-BP is synthesized via acid-catalyzed alkylation of phenol with isobutene or tert-butyl chloride. The choice of catalyst (e.g., zinc chloride) and solvent (alcohol or excess alkali) impacts yield and by-product formation. For instance, using isobutene with phenol under acidic conditions primarily yields 4-t-BP, while tert-butyl chloride in alkaline media minimizes side reactions like ortho-substitution. Purity (>99%) is achievable through vacuum distillation .

Q. How can researchers detect and quantify 4-t-BP in environmental or biological samples?

- Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is standard. For complex matrices like biological tissues, solid-phase extraction (SPE) is recommended for sample cleanup. Nuclear magnetic resonance (NMR) using 4-t-BP as an internal standard (e.g., in 19F NMR with hexafluorobenzene as a reference) enables quantification in lipid-rich samples like oils .

Q. What are the primary physicochemical properties of 4-t-BP relevant to experimental design?

- Key properties include:

- Melting point: 96–101°C; Boiling point: 236–238°C .

- Log P (octanol-water): ~3.1, indicating moderate hydrophobicity .

- Reactivity: Acts as a weak acid (pKa ~10.5), forming salts with bases. It undergoes sulfonation, nitration, and oxidative coupling to form dimers or quinones under enzymatic (e.g., tyrosinase) or photolytic conditions .

Q. What standardized assays assess 4-t-BP's genotoxicity in vitro?

- The Ames test (OECD Guideline 471) using Salmonella typhimurium strains (TA98, TA100) is widely employed. A study reported no mutagenic activity at concentrations up to 5,000 µg/plate in the presence or absence of metabolic activation (S9 mix) .

Advanced Research Questions

Q. How do hydroxyl radicals (•OH) and hydrated electrons (e⁻aq) degrade 4-t-BP in aqueous systems, and what intermediates form?

- Electron beam or UV/H₂O₂ irradiation generates •OH and e⁻aq, which degrade 4-t-BP via:

- Hydroxylation: Formation of 4-tert-butylcatechol.

- Dimerization: Yield 4-t-BP dimers through radical coupling.

- Optimal degradation occurs at pH 6 with H₂O₂ concentrations ≥1 mM. GC-MS and HPLC track intermediates and pseudo-first-order kinetics (k = 0.027 min⁻¹) .

Q. What molecular mechanisms underlie 4-t-BP-induced toxicity in aquatic organisms?

- In zebrafish embryos, 4-t-BP (≥1 µM) disrupts calcium homeostasis, triggering endoplasmic reticulum stress and autophagy impairment via the miRNA-363/CACNA1D axis. This results in developmental defects (e.g., pericardial edema, spine curvature) and oxidative stress (ROS ↑ 200%). Transcriptomic analysis reveals downregulation of cardiac (tnnt2) and melanogenesis (tyr) genes .

Q. How do bacterial consortia metabolize 4-t-BP, and what pathways are involved?

- Sphingobium fuliginis strains (e.g., TIK-1) isolated from rhizosphere sediment degrade 4-t-BP as a sole carbon source. The pathway involves:

- Oxidative cleavage: Conversion to 4-tert-butylcatechol via monooxygenases.

- Meta-ring cleavage: Formation of aliphatic intermediates for β-oxidation.

- Complete degradation (1.0 mM in 72 hrs) is achieved under aerobic conditions at 30°C .

Q. What regulatory implications arise from 4-t-BP's classification as an SVHC (Substance of Very High Concern)?

- The EU classifies 4-t-BP as an SVHC due to endocrine-disrupting effects (ECHA, 2019). Researchers must comply with REACH restrictions (≤0.1% in mixtures) and adopt alternatives in polymer synthesis (e.g., non-phenolic chain terminators). Environmental monitoring in wastewater (detection limit: 0.1 µg/L via LC-MS/MS) is critical for risk assessment .

Q. How does 4-t-BP interact with tyrosinase, and what are the implications for depigmentation studies?

- 4-t-BP acts as a substrate for tyrosinase, forming stable 4-tert-butyl-ortho-benzoquinone via hydroxylation. This reaction (Km = 0.25 mM) is used to model monophenolase activity. Prolonged exposure in epidermal cells induces leukoderma through quinone-mediated cytotoxicity (IC₅₀ = 50 µM) .

Q. Methodological Considerations Table

Propiedades

IUPAC Name |

4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPQWRBYOIRBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30813-81-1 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020221 | |

| Record name | 4-(1,1-Dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or practically white flakes. Has a disinfectant-like odor. May float or sink in water. Insoluble in water. (NTP, 1992), Solid, White needle-like crystals, phenolic odour | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(1,1-Dimethylethyl) phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

463.1 °F at 760 mmHg (NTP, 1992), 237.00 °C. @ 760.00 mm Hg | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), 0.58 mg/mL at 25 °C, insoluble in water; soluble in ethanol; soluble in ether, moderately soluble (in ethanol) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(1,1-Dimethylethyl) phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908 at 176 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 158 °F (NTP, 1992) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

98-54-4 | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,1-Dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O81VMW36CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °F (NTP, 1992), 99 °C | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.